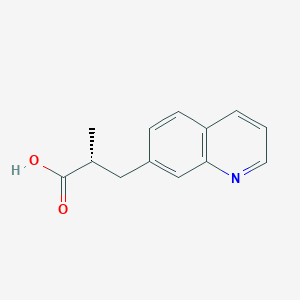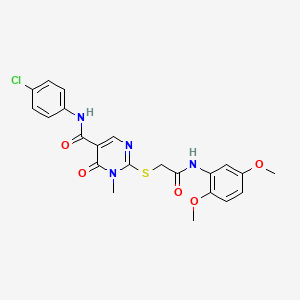![molecular formula C14H19NO2 B2702537 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-39-2](/img/structure/B2702537.png)
8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is a chemical compound with the CAS Number 1556097-39-2 . The molecule consists of 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 36 atoms . It contains a total of 38 bonds, including 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxetane .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 38 bonds. It includes 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxetane .Applications De Recherche Scientifique
Inhibition of Mild Steel Corrosion
One significant application of spirocyclic compounds closely related to 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is in the field of corrosion inhibition. Studies have shown that compounds like 1-benzoyl-6,6 dimethyl-2-phenyl-5,7 dioxaspiro[2.5]octane-4,8 dione (BMP) and its derivatives demonstrate effective inhibition properties in hydrochloric acid solution for mild steel corrosion. These compounds exhibit high inhibitory efficiencies, reaching up to 91% and 95%, respectively, at certain concentrations. The mechanisms involve the adsorption of inhibitors on the steel surface, described well by the Langmuir isotherm model, indicating a potential for these compounds in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Synthesis and Structural Analysis
The structural synthesis and analysis of spirocyclic compounds provide foundational knowledge for their application in various scientific fields. The synthesis of new oxaspirocyclic compounds, including those with similar structures to this compound, and their crystal structures have been determined. These compounds exhibit significant structural features, such as intra- and intermolecular hydrogen bonds and π···π stacking interactions, which could influence their chemical reactivity and potential applications in material science and pharmaceuticals (Jiang & Zeng, 2016).
Heterocyclic Compound Synthesis
Spirocyclic compounds, including this compound, play a crucial role in the synthesis of heterocyclic compounds. For instance, reactions involving 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile have led to the formation of diverse heterocyclic structures, which are valuable in developing pharmaceuticals and organic materials. These reactions underscore the versatility and utility of spirocyclic frameworks in organic synthesis and drug development (Kayukova et al., 1998).
Mécanisme D'action
Orientations Futures
The future directions for research on 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane are not specified in the search results. Given the interest in similar structures like the 8-azabicyclo[3.2.1]octane scaffold, it’s likely that research will continue to explore the properties and potential applications of these types of compounds .
Propriétés
IUPAC Name |
8-benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2)9-17-14(10-16-11-14)15(13)8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYPQRPLTSYAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(N1CC3=CC=CC=C3)COC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2702454.png)
![1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2702456.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-bromophenyl)sulfanyl]-1-ethanone](/img/structure/B2702458.png)
![[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B2702460.png)
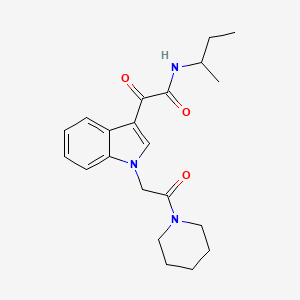
![N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide](/img/structure/B2702462.png)
![N-(4-{[(1-cyano-2-methoxy-1-methylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B2702464.png)

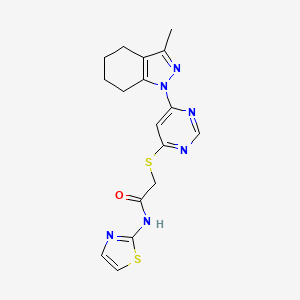
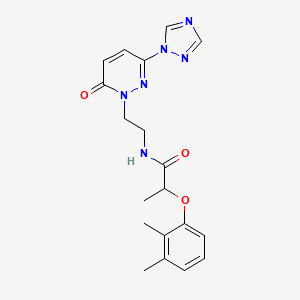
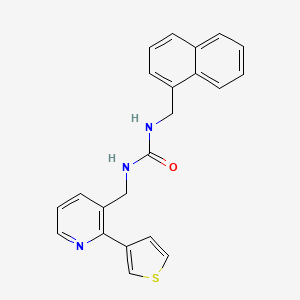
![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702472.png)
